molecular formula C17H18ClFN2O2S B2395464 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034572-32-0

2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Cat. No. B2395464
CAS RN: 2034572-32-0
M. Wt: 368.85
InChI Key: ZDLBKUHXPGBTKR-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with ion channels such as TRPA1 and TRPV1, which are involved in various physiological processes such as pain sensation, inflammation, and thermoregulation. 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has been shown to bind to these channels and modulate their activity, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of ion channels such as TRPA1 and TRPV1, the induction of apoptosis in cancer cells, and the suppression of angiogenesis. 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has also been shown to have anti-inflammatory effects and to reduce pain sensation in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and well-characterized synthesis method. However, 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as cardiovascular research and drug addiction, and the optimization of its pharmacokinetic properties for potential therapeutic use. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide and its potential interactions with other ion channels and signaling pathways.
Conclusion
In conclusion, 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a synthetic compound that has shown promising results in various scientific research applications, including neuroscience and cancer research. Its mechanism of action involves the modulation of ion channels such as TRPA1 and TRPV1, leading to the inhibition of pain and inflammation. 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has several advantages for use in lab experiments, but further research is needed to optimize its pharmacokinetic properties and elucidate its exact mechanism of action.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 2-(furan-3-yl)-2-thiomorpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product, 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide. This synthesis method has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has been shown to modulate the activity of ion channels such as TRPA1 and TRPV1, which are involved in pain sensation and inflammation. 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-15-9-13(19)1-2-14(15)17(22)20-10-16(12-3-6-23-11-12)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBKUHXPGBTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

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